1,3-Dioxoisoindolin-2-yl but-3-enoate is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound contains a dioxoisoindoline moiety, which is significant in medicinal chemistry due to its bioactive properties. The compound is classified under the category of isoindole derivatives, which are known for their diverse pharmacological activities.
The compound can be synthesized through various chemical reactions involving isoindole derivatives and butenoic acid derivatives. Its synthesis and characterization have been documented in several scientific studies, highlighting its relevance in organic chemistry and medicinal applications.
1,3-Dioxoisoindolin-2-yl but-3-enoate belongs to the class of isoindole derivatives. These compounds are recognized for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
The synthesis of 1,3-dioxoisoindolin-2-yl but-3-enoate typically involves the reaction of isoindole derivatives with butenoic acid derivatives under specific conditions. Common methods include:
The synthesis generally requires careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and selectivity. Techniques like chromatography are often employed for purification.
The molecular structure of 1,3-dioxoisoindolin-2-yl but-3-enoate can be represented as follows:
This structure features a dioxoisoindoline core with a but-3-enoate side chain, which contributes to its reactivity and biological activity.
Key molecular data includes:
1,3-Dioxoisoindolin-2-yl but-3-enoate can participate in various chemical reactions:
The reaction conditions (temperature, solvent) must be optimized to achieve high yields and selectivity. Analytical techniques such as NMR and mass spectrometry are commonly used to monitor reaction progress and product formation.
The mechanism by which 1,3-dioxoisoindolin-2-yl but-3-enoate exerts its biological effects typically involves:
Studies on related compounds suggest that the dioxoisoindoline structure may enhance binding affinity to biological targets due to its planar structure and ability to form hydrogen bonds .
Relevant data includes:
1,3-Dioxoisoindolin-2-yl but-3-enoate has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, emphasizing its importance in both academic research and industrial applications .
The 1,3-dioxoisoindolin-2-yl (phthalimide) scaffold serves as a privileged structural motif in medicinal chemistry due to its versatile bioactivity profile and synthetic adaptability. This heterocyclic system, characterized by two flanking carbonyl groups, exhibits planar geometry that facilitates specific interactions with biological targets through hydrogen bonding and π-stacking . The structural perturbation induced by appending a but-3-enoate ester group at the N-2 position—yielding 1,3-dioxoisoindolin-2-yl but-3-enoate (C₁₂H₉NO₄, MW 231.20 g/mol)—creates a conjugate with enhanced reactivity and target engagement capabilities . This molecular hybridization merges the phthalimide’s inherent bioactivity with the electrophilic potential of an α,β-unsaturated ester, positioning the compound as a versatile intermediate for targeted drug design.
Biological screening reveals compelling structure-activity relationships (SAR) for N-functionalized phthalimides. Compounds bearing electron-withdrawing substituents on the phthalimide ring exhibit amplified anticancer effects, as evidenced by DNMT1 inhibition studies where halogenated derivatives achieved IC₅₀ values as low as 0.777 μM—surpassing reference inhibitors like RG108 (IC₅₀ >250 μM) [2]. The but-3-enoate side chain further enables Michael addition reactivity or participation in cycloadditions, facilitating covalent interactions with nucleophilic residues in enzyme active sites. This mechanistic duality underpins observed antiproliferative effects against tumor cell lines (A2780, HeLa, K562) through apoptosis induction and G0/G1 cell cycle arrest [2] [9].
Table 1: Bioactivity of Phthalimide Derivatives with Varying N-Substituents
| N-Substituent | Molecular Target | Key Biological Activity | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| But-3-enoate (EVT-13718017) | DNMT1/EGFR | Antiproliferative, Apoptosis induction | Not reported |
| 4-Bromophenyl urea | EGFR | Anticancer (multiple cell lines) | EGFR IC₅₀: 42.91 nM |
| 3,6-di-tert-butylcarbazolyl | DNMT1 | Enzyme inhibition, Cell cycle arrest | DNMT1 IC₅₀: 8.147 μM |
| 1,3,6-trichlorocarbazolyl | DNMT1 | Enzyme inhibition, Apoptosis induction | DNMT1 IC₅₀: 0.777 μM |
Synthetic innovation has revolutionized access to phthalimide conjugates, transitioning from classical condensation routes to sophisticated catalytic methodologies. 1,3-Dioxoisoindolin-2-yl but-3-enoate exemplifies this evolution, synthesized via regioselective N-acylation of phthalimide potassium salt with 4-bromobutyryl chloride, followed by dehydrohalogenation—a sequence affording gram-scale quantities with >95% purity . Modern catalytic approaches further enhance efficiency, such as guanidine-base-promoted domino Michael/aldol reactions that construct complex architectures from α,β-unsaturated esters in DMSO [10].
Strategic molecular diversification focuses on three key vectors:
Table 2: Synthetic Strategies for Phthalimide Conjugates
| Synthetic Method | Key Features | Application to But-3-enoate Derivative |
|---|---|---|
| N-Acylation of phthalimide salts | Regioselective, scalable (>50 mmol) | Direct synthesis from 4-bromobutyryl chloride |
| Et₃N-catalyzed 1,3-hydrogen migration | >99% (E)-stereoselectivity, room temperature | Not directly applied |
| Guanidine-base domino reactions | Multicomponent, catalytic (BTMG, DMSO) | Generalizable to α,β-unsaturated esters |
| Perkow/retro-Diels-Alder sequences | Access to β-phosphoroxylated intermediates | Precursors for cross-coupling |
The α,β-unsaturated ester moiety in 1,3-dioxoisoindolin-2-yl but-3-enoate (Canonical SMILES: C=CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O) confers distinctive physicochemical and biochemical properties critical for bioactivity. This Michael acceptor system displays moderate electrophilicity (Michael acceptor parameters: E=1.38, Q=0.46), enabling selective thiol conjugation without excessive cellular toxicity [3] [8]. Unlike α,β-unsaturated aldehydes, which exhibit high reactivity and metabolic instability, the ester analogue demonstrates superior pharmacokinetic properties, including resistance to aldehyde dehydrogenase-mediated oxidation.
Stereoelectronic features dictate biological interactions:
Table 3: Functional Advantages of α,β-Unsaturated Esters vs. Related Motifs
| Structural Feature | Chemical Reactivity | Biological Implications |
|---|---|---|
| α,β-Unsaturated ester | Moderate Michael acceptor, Hydrolysis-resistant | Target-specific covalent modification |
| α,β-Unsaturated aldehyde | Strong electrophile, Redox-sensitive | Off-target effects, Short half-life |
| α-Alkoxyacrolein | Glyoxal equivalent, Base-labile | Metabolic instability |
| β-Phosphoroxylated ester | Cross-coupling handle, Stereoretentive | Precursor for diversified synthesis |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: